Technical Support Center: C-Peptide Stimulation Protocols

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Compound of Interest		
Compound Name:	Proinsulin C-peptide (human)	
Cat. No.:	B15578127	Get Quote

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing C-peptide stimulation tests to assess pancreatic β-cell function.

Frequently Asked Questions (FAQs)

Q1: Why is C-peptide measured instead of insulin to assess endogenous secretion?

A1: C-peptide and insulin are co-secreted in equimolar amounts from pancreatic β-cells.[1][2] However, C-peptide has a longer half-life (20–30 minutes) compared to insulin (3–5 minutes) and is not significantly cleared by the liver.[1][3] This results in more stable plasma concentrations, providing a more reliable index of insulin secretion, especially in patients receiving exogenous insulin therapy.[4]

Q2: What are the primary applications of C-peptide stimulation tests in a research setting?

A2: In research and clinical trials, these tests are crucial for:

- Differentiating between type 1 and type 2 diabetes.[3][4][5]
- Assessing residual β-cell function in individuals with type 1 diabetes.[6][7]
- Evaluating the efficacy of therapies aimed at preserving or restoring β-cell function.[8][9]
- Investigating the cause of hypoglycemia.[3]



Q3: Which stimulation test is most appropriate for my study?

A3: The choice between a Mixed-Meal Tolerance Test (MMTT) and a Glucagon Stimulation Test (GST) depends on the study's objectives. The MMTT is considered the gold-standard for measuring endogenous insulin secretion as it provides a physiological stimulus.[10] The GST is a shorter, more standardized pharmacological test, often preferred for its practicality and sensitivity in clinical practice.[1][2][11]

Q4: How should C-peptide results be interpreted?

A4: C-peptide levels are interpreted in conjunction with simultaneously measured glucose levels.[3][4]

- High C-peptide levels suggest significant endogenous insulin production, which can be seen
 in insulin resistance, type 2 diabetes, or insulinomas.[5][12]
- Low C-peptide levels indicate diminished insulin secretion, characteristic of type 1 diabetes or long-standing type 2 diabetes.[3][5][12] A stimulated C-peptide concentration of less than 0.2 nmol/L is often associated with type 1 diabetes.[1][4]

Q5: What are the standard units for reporting C-peptide values?

A5: C-peptide is commonly reported in nmol/L, pmol/L, or ng/mL. It is crucial to be consistent with units for accurate interpretation. The conversion is as follows: 1 nmol/L = 1000 pmol/L \approx 3 ng/mL.[13]

Troubleshooting Guide



Issue	Potential Cause(s)	Recommended Action(s)
Unexpectedly Low or Undetectable C-peptide Levels	Recent hypoglycemic episode (within the last 12 hours).	Ensure the subject has not experienced recent hypoglycemia.[14]
Recent hyperglycemic emergency (e.g., DKA).	Do not perform the test within 2 weeks of a hyperglycemic emergency as C-peptide can be temporarily suppressed.[14]	
Improper sample handling (e.g., sample not frozen correctly).	Follow strict sample collection and storage protocols. Once thawed, samples should not be refrozen.[15]	-
Patient has type 1 diabetes with little to no residual β-cell function.	This may be an accurate reflection of the patient's condition.[3][7]	
Unexpectedly High C-peptide Levels	Patient has chronic kidney disease (CKD) or renal failure.	C-peptide is cleared by the kidneys; impaired renal function leads to elevated levels. These tests are not recommended for classifying diabetes in patients with endstage renal disease.[1][3][14] [15]
Presence of anti-insulin antibodies that cross-react with proinsulin.	Modern assays have minimized cross-reactivity with proinsulin to less than 10%.[1] Use a highly specific assay.	
Patient is taking sulfonylureas.	These drugs stimulate endogenous insulin secretion. Note medication use when interpreting results.[3]	_
Patient has an insulinoma or other insulin resistance state.	High C-peptide is a characteristic of these	_



	conditions.[3]	
High Variability in Results	Inconsistent patient preparation (e.g., fasting times).	Strictly adhere to fasting protocols (typically 8-12 hours).[12]
Inconsistent meal composition or volume in MMTT.	Use a standardized liquid meal (e.g., Boost) and administer based on body weight (e.g., 6 mL/kg, max 360 mL).[16]	
Assay interference from hemolysis, high triglycerides, or bilirubin.	While modern assays are robust, severe sample issues can cause interference. Ensure proper phlebotomy and sample processing.[17]	

Experimental Protocols Mixed-Meal Tolerance Test (MMTT)

The MMTT is the gold standard for assessing stimulated C-peptide secretion.[10]

- 1. Patient Preparation:
- Subjects should fast for 8-12 hours overnight. Water is permitted.
- Long-acting insulin and basal rates for insulin pump users may be continued as usual.[16]
- Rapid-acting insulin should be withheld for at least 2 hours, and short-acting insulin for at least 6 hours before the test.[16]

2. Procedure:

- Collect baseline blood samples for C-peptide and glucose at -10 and 0 minutes.[16]
- The subject consumes a standardized liquid meal (e.g., Boost, 6 mL/kg body weight, up to a maximum of 360 mL) within 10 minutes.[16]



- Collect blood samples at 15, 30, 60, 90, and 120 minutes after meal ingestion.[16] Some protocols may extend sampling to 240 minutes.[18]
- 3. Sample Handling:
- Collect blood in appropriate tubes (serum or EDTA plasma, check assay manufacturer's instructions).
- Process samples promptly. Centrifuge, aliquot, and freeze serum/plasma at -70°C until analysis.

Glucagon Stimulation Test (GST)

The GST provides a potent, non-physiological stimulus to the β -cells.[19] It is valued for its short duration and reproducibility.[11]

- 1. Patient Preparation:
- Subjects should fast for 8-10 hours overnight.[20][21]
- Avoid alcohol and cigarettes for 24 hours prior to the test.[20]
- The test is contraindicated in malnourished patients or those with severe fasting hyperglycemia (>180 mg/dL).[21]
- 2. Procedure:
- An intravenous (IV) cannula is placed for blood sampling.
- A baseline blood sample is drawn for C-peptide and glucose (Time 0).
- 1.0 mg of glucagon is administered via intravenous (IV) or intramuscular (IM) injection.[11]
 [21]
- A final blood sample is collected 6 minutes after glucagon administration for C-peptide and glucose.[11] Some protocols may involve more extensive sampling over a longer period, primarily when assessing growth hormone.[21]



- 3. Sample Handling:
- Follow the same sample handling procedures as outlined for the MMTT.

Quantitative Data Summary

Table 1: Typical C-peptide Reference Ranges

State	C-peptide Range (nmol/L)	C-peptide Range (ng/mL)
Fasting	0.26 - 0.62	0.78 - 1.89
Post-prandial (Stimulated)	1.0 - 3.0	3.0 - 9.0

Source: Data compiled from multiple sources.[1][3][22] Ranges can vary between laboratories. [3]

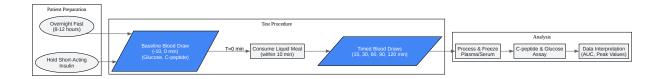
Table 2: C-peptide Cut-off Values for Diabetes Classification

C-peptide Value (Stimulated)	Interpretation	
< 0.2 nmol/L	Suggestive of severe insulin deficiency, consistent with Type 1 Diabetes.[1][3][4]	
≥ 0.6 nmol/L	Suggestive of significant insulin secretion, more consistent with Type 2 Diabetes.[13]	

Note: These are general guidelines; interpretation should always be in the clinical context of the patient. A random C-peptide with concurrent glucose >8 mmol/L can be considered a stimulated value.[13]

Visualizations





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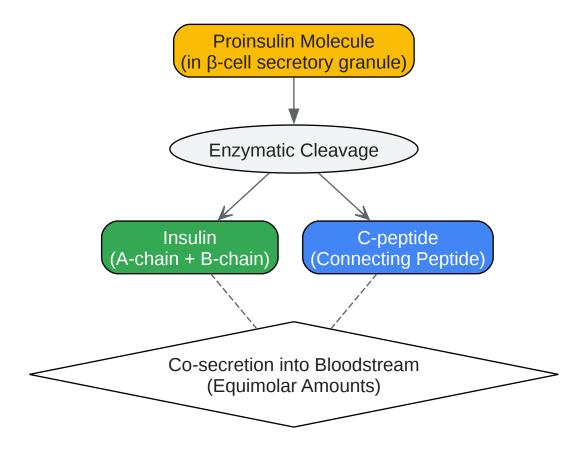
Caption: Workflow for the Mixed-Meal Tolerance Test (MMTT).



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Caption: Workflow for the Glucagon Stimulation Test (GST).





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Caption: Proinsulin cleavage and co-secretion of Insulin and C-peptide.

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